Ethyl 2-bromo-2-(naphthalen-1-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-bromo-2-(naphthalen-1-yl)acetate involves the reaction of 6-bromo-naphthalen-2-ol with bromoacetic acid ethyl ester in the presence of Cs2CO3 . The mixture is stirred at room temperature for 16 hours .Chemical Reactions Analysis
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is involved in various chemical reactions. For instance, it is used in the Reformatsky reaction, where it reacts with zinc to form a zinc enolate . The resulting compound then condenses with carbonyl compounds to give β-hydroxy-esters .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is a colorless to yellow liquid . It has a fruity, pungent odor and is a lachrymator . It is also a highly toxic alkylating agent and may be fatal if inhaled .Scientific Research Applications
Ultrasonic Synthesis
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate has been utilized in ultrasonically promoted synthesis. A study demonstrated its synthesis from β-naphthol and ethyl 2-bromoacetate under ultrasound, catalyzed by a quaternary ammonium salt in a solid-liquid heterogeneous condition. This process highlights the role of trace amounts of water in such reactions and explores the kinetics under various conditions (Abimannan & Rajendran, 2016).
Antiparkinson's Screening
In the field of pharmacology, derivatives of Ethyl 2-bromo-2-(naphthalen-1-yl)acetate have been synthesized and tested for anti-Parkinson's activity. For instance, the synthesis of certain naphthalene acetamide derivatives demonstrated significant anti-Parkinson's effects in in vitro and in vivo models (Gomathy et al., 2012).
Antitumor Activity
The compound has also been studied for its potential in antitumor applications. A specific derivative showed distinct inhibition of the proliferation of some cancer cell lines, indicating its potential as an antitumor agent (Liu et al., 2018).
Anticonvulsant Activity
Research has been conducted on novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. These compounds have been tested for their ability to delay strychnine-induced seizures, showing significant anticonvulsant potential (Ghareb et al., 2017).
Antimicrobial Activity
Naphthalen-1-yl-acetic acid derivatives, closely related to Ethyl 2-bromo-2-(naphthalen-1-yl)acetate, have demonstrated in vitro antibacterial and antifungal activities. These compounds have been evaluated for their potential in combating microbial infections (Narang et al., 2013).
Phototrigger Applications
The compound has been used in the development of a caging phototrigger based on a 2-acetonaphthyl chromophore, suitable for biomolecular caging applications (Khade & Singh, 2007).
Safety And Hazards
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate is a highly toxic alkylating agent and may be fatal if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
ethyl 2-bromo-2-naphthalen-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-2-17-14(16)13(15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAKWXQNGGIRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540872 | |
Record name | Ethyl bromo(naphthalen-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate | |
CAS RN |
96155-82-7 | |
Record name | Ethyl 2-bromo-2-(1-naphthyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96155-82-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl bromo(naphthalen-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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